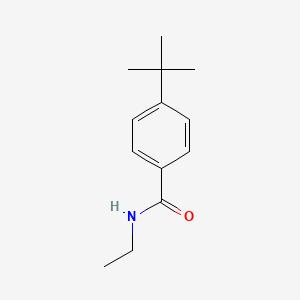
4-t-Butyl-N-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-t-Butyl-N-ethylbenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a tert-butyl group and an ethyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
The synthesis of 4-t-Butyl-N-ethylbenzamide can be achieved through several routes. One common method involves the reaction of 4-tert-butylbenzoic acid with ethylamine in the presence of a condensing agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, yielding the desired benzamide .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. For instance, the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) has been reported to produce N-tert-butyl amides in excellent yields .
Chemical Reactions Analysis
4-t-Butyl-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide to amines or other reduced forms.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like nitric acid (HNO3) for nitration .
Scientific Research Applications
4-t-Butyl-N-ethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-t-Butyl-N-ethylbenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyl group can enhance the compound’s stability and binding affinity to its target, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
4-t-Butyl-N-ethylbenzamide can be compared with other N-tert-butyl amides, such as:
N-tert-butylbenzamide: Lacks the ethyl group, which may affect its reactivity and binding properties.
N-tert-butyl-4-methylbenzamide: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic effects.
N-tert-butyl-4-chlorobenzamide: The presence of a chlorine atom can significantly alter the compound’s chemical behavior and applications.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-tert-butyl-N-ethylbenzamide |
InChI |
InChI=1S/C13H19NO/c1-5-14-12(15)10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |
InChI Key |
VAACBVOESAXQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













